molecular formula C32H54O9S B1244504 [(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate

[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B1244504
M. Wt: 614.8 g/mol
InChI Key: YRUAGJPMNPEUMY-MEGYRDQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate is a natural product found in Chrysosporium with data available.

Scientific Research Applications

Structural Analysis and Crystallography

The compound , with its complex steroidal structure, has been a subject of interest in crystallography. For instance, Zhou et al. (2015) explored the crystal structure of a similar compound, highlighting its fused four-ring steroidal system and the specific conformations adopted by its rings (Sheng-Bin Zhou et al., 2015). Such studies contribute significantly to understanding the physical and chemical properties of these complex molecules.

Steroid Derivatives and Biological Activity

Research on steroid derivatives similar to the compound has revealed their potential in various biological applications. For example, Hussain et al. (2010) reported on a triterpenoid structurally related to the compound, isolated from Skimmia laureola, and its distinct ring conformations (Nisar Hussain et al., 2010). These findings are crucial for understanding the potential therapeutic applications of such compounds.

Potential Therapeutic Applications

The therapeutic potential of similar compounds has been explored in various studies. For instance, Skariyachan et al. (2011) demonstrated the potential use of botanicals, including a compound structurally related to the specified chemical, against MRSA infections, showcasing the bioactivity of these compounds (S. Skariyachan et al., 2011).

Steroidal Modifications and Chemical Synthesis

The compound's structure has been a base for synthesizing various derivatives with potential bioactivity. Valverde et al. (2013) synthesized an aromatic-steroid derivative, demonstrating the versatility and potential applications of modifying such steroidal structures (L. F. Valverde et al., 2013).

Properties

Molecular Formula

C32H54O9S

Molecular Weight

614.8 g/mol

IUPAC Name

[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H54O9S/c1-20(9-12-25(34)30(7,35)19-40-42(37,38)39)32(36)18-17-29(6)23-10-11-24-27(3,4)26(41-21(2)33)14-15-28(24,5)22(23)13-16-31(29,32)8/h20,24-26,34-36H,9-19H2,1-8H3,(H,37,38,39)/t20-,24?,25?,26+,28-,29+,30?,31+,32+/m1/s1

InChI Key

YRUAGJPMNPEUMY-MEGYRDQLSA-N

Isomeric SMILES

C[C@H](CCC(C(C)(COS(=O)(=O)O)O)O)[C@]1(CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O

Canonical SMILES

CC(CCC(C(C)(COS(=O)(=O)O)O)O)C1(CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O

Synonyms

Sch 601324

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 3
[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 4
[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 5
[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 6
[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate

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